2-(Cyclopentylamino)-4-methylpyrimidine-5-carboxylic acid
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Overview
Description
2-(Cyclopentylamino)-4-methylpyrimidine-5-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyclopentylamino group attached to the pyrimidine ring, along with a carboxylic acid group at the 5-position and a methyl group at the 4-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylamino)-4-methylpyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-cyclopentylamino-4-methylpyrimidine with a suitable carboxylating agent can yield the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like palladium or copper salts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylamino)-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper salts.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized pyrimidine derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted pyrimidine derivatives .
Scientific Research Applications
2-(Cyclopentylamino)-4-methylpyrimidine-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.
Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs and pharmaceuticals.
Industrial Applications: It is utilized in the synthesis of other pyrimidine derivatives and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylamino)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Cyclopentylamino)-4-methylpyrimidine-5-carboxylic acid include other pyrimidine derivatives with different substituents, such as:
- 2-(Cyclopentylamino)-4-methylpyrimidine
- 2-(Cyclopentylamino)-5-carboxylic acid
- 4-Methylpyrimidine-5-carboxylic acid .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentylamino group enhances its binding affinity to certain molecular targets, while the carboxylic acid group provides additional sites for chemical modification and interaction with biological molecules .
Properties
Molecular Formula |
C11H15N3O2 |
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Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-(cyclopentylamino)-4-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H15N3O2/c1-7-9(10(15)16)6-12-11(13-7)14-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,15,16)(H,12,13,14) |
InChI Key |
JAHXWODMNWGZPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)NC2CCCC2 |
Origin of Product |
United States |
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